molecular formula C12H19NO3 B2432543 Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate CAS No. 2411292-69-6

Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate

Cat. No. B2432543
CAS RN: 2411292-69-6
M. Wt: 225.288
InChI Key: VJNXTYPBBWDBGA-UHFFFAOYSA-N
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Description

“Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate” is a chemical compound with the molecular formula C12H19NO3 . It has a molecular weight of 225.28 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO4/c1-11(2,3)18-10(16)14-12-4-6-13(8-15,7-5-12)17-9-12/h8H,4-7,9H2,1-3H3,(H,14,16) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is solid in physical form . The storage temperature is recommended to be at refrigerator levels . Unfortunately, the density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Enantioselective Synthesis in Nucleotides

Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate is pivotal in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This compound's crystal structure confirms its role in the relative substitution of the cyclopentane ring, integral in β-2-deoxyribosylamine (Ober et al., 2004).

Synthesis of N-(Boc) Hydroxylamines

It serves as a precursor in the formation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These sulfones are notable for their utility as building blocks in organic synthesis (Guinchard et al., 2005).

Development of Polyamide Derivatives

In the field of polymer science, this compound contributes to the synthesis of polyamide derivatives with independent amino-protecting groups, aiding in selective deprotection and acylation processes (Pak & Hesse, 1998).

Advancements in Organic Syntheses

It is also instrumental in the preparation of organic compounds like tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, showcasing its versatility in organic syntheses and rearrangements (Padwa et al., 2003).

Role in Cyclopropanone Preparation

This compound is key in the in situ preparation of cyclopropanones with the bicyclo[3.1.0]hexan-6-one skeleton, a process valuable for characterizing products through NMR spectroscopy (Sorensen & Sun, 1996).

Safety And Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302 . Precautionary statements include P261, P280, P304, P305, P338, P340, P351 .

properties

IUPAC Name

tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-9-5-4-8-6-12(8,9)7-14/h7-9H,4-6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNXTYPBBWDBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2C1(C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate

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